N,N,2-trimethylaziridine-1-carboxamide

Medicinal Chemistry Antitumor Aziridines PARP Inhibition

N,N,2-Trimethylaziridine-1-carboxamide (CAS 137514-20-6, molecular formula C₆H₁₂N₂O, MW 128.17 g/mol) is a small-molecule aziridine-1-carboxamide featuring a fully substituted urea-like moiety and a 2-methyl substituent on the strained three-membered aziridine ring. The compound is commercially available with typical vendor-reported purities of 95–98%.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 137514-20-6
Cat. No. B163939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-trimethylaziridine-1-carboxamide
CAS137514-20-6
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CN1C(=O)N(C)C
InChIInChI=1S/C6H12N2O/c1-5-4-8(5)6(9)7(2)3/h5H,4H2,1-3H3
InChIKeyVGGNVBNNVSIGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,2-Trimethylaziridine-1-carboxamide (CAS 137514-20-6): Procurement-Relevant Structural and Physicochemical Baseline


N,N,2-Trimethylaziridine-1-carboxamide (CAS 137514-20-6, molecular formula C₆H₁₂N₂O, MW 128.17 g/mol) is a small-molecule aziridine-1-carboxamide featuring a fully substituted urea-like moiety and a 2-methyl substituent on the strained three-membered aziridine ring [1]. The compound is commercially available with typical vendor-reported purities of 95–98% . As a class, aziridine-1-carboxamides combine the ring-opening reactivity of aziridines with the hydrogen-bonding capacity of the urea pharmacophore, making them of potential interest as alkylating agents, monomers for polyamine synthesis, and building blocks in medicinal chemistry [1]. No peer-reviewed bioactivity data or application-specific performance characteristics specific to this exact compound were identified in non-excluded sources at the time of analysis.

N,N,2-Trimethylaziridine-1-carboxamide: Why Interchangeability with Other Aziridine-1-carboxamides Cannot Be Assumed


In the absence of direct comparative data, the argument against generic substitution rests on well-established structure–activity relationship (SAR) principles for aziridine-1-carboxamides. Small changes in N-substitution and ring methylation profoundly affect ring strain, electrophilicity, hydrolytic stability, and steric accessibility of the aziridine carbon, all of which dictate alkylation kinetics, DNA cross-linking efficiency, and monomer reactivity in ring-opening polymerizations [1]. The N,N-dimethyl carboxamide group in this compound, combined with the 2-methyl substituent, creates a unique steric and electronic environment compared to analogs such as N-isopropyl-aziridine-1-carboxamide (CAS 3715-68-2) or N-unsubstituted aziridine-1-carboxamide (CAS 3715-65-9), meaning that potency, selectivity, and polymer properties cannot be linearly extrapolated. Without compound-specific quantitative data, however, these class-level inference remain theoretical and cannot constitute a procurement decision basis. This evidence gap is addressed explicitly in Section 3.

N,N,2-Trimethylaziridine-1-carboxamide: Quantified Differentiators vs. Closest Analogs and Alternatives


Bioactivity Data Gap: No Quantified Target Engagement or Cellular Potency Differentiator Identified

A systematic search of non-excluded primary literature, patents, and authoritative databases yielded no head-to-head or cross-study comparable bioactivity data for N,N,2-trimethylaziridine-1-carboxamide against any named comparator. The closest relevant study (Azad et al., 2022) computationally evaluates N-H and N-Me aziridine derivatives as PARP-1 inhibitors but does not include this specific compound [1]. Vendor listings reference antitumor SAR for generic 'derivatives' (Atwell et al., 1987; Lombardo et al., 2004), but these references do not contain data for the parent N,N,2-trimethyl compound and are therefore inadmissible as differentiation evidence . Until a direct comparative study is published, no quantitative bioactivity claim can be made.

Medicinal Chemistry Antitumor Aziridines PARP Inhibition

Polymerization Reactivity: No Monomer Reactivity Ratio or Polymer Property Data Found

The compound's aziridine ring implies potential utility in ring-opening polymerization, but no quantitative reactivity data (e.g., propagation rate constants kp, reactivity ratios r₁, r₂ for copolymerization, or molecular weight distributions of resulting polyamines) were identified for this exact monomer [1]. Patent literature on N-substituted aziridine polymerization (e.g., US 3,935,269) defines generic monomer structures that encompass this compound, but does not report experimental data for the N,N,2-trimethyl variant specifically [2]. In contrast, polymerization kinetics for N,N-diethyl-aziridine-1-carboxamide and N,N-diphenyl-aziridine-1-carboxamide have been reported, providing a comparative baseline that this compound currently lacks [3].

Polymer Chemistry Ring-Opening Polymerization Polyamine Synthesis

Physicochemical Properties: Computed Descriptors Place Compound Within a Narrow, Undifferentiated Space

Computed physicochemical properties for N,N,2-trimethylaziridine-1-carboxamide (PubChem) include XLogP3-AA of -0.1, topological polar surface area (TPSA) of 23.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, molecular weight 128.17 g/mol, and zero rotatable bonds [1]. These values place the compound well within Lipinski's Rule of 5 space but do not materially differentiate it from close analogs. For example, N-isopropyl-aziridine-1-carboxamide (CAS 3715-68-2, MW 128.17 g/mol, TPSA ~23 Ų, XLogP ~0.2 estimated) shares nearly identical computed properties. The sole distinguishing feature is the 2-methyl substituent, which introduces a stereocenter (undefined atom stereocenter count = 1) [1], but no experimental data on enantioselective reactivity, chiral resolution, or differential biological activity of the enantiomers were identified in non-excluded sources.

Computational Chemistry Physicochemical Profiling Drug-likeness

N,N,2-Trimethylaziridine-1-carboxamide: Evidence-Constrained Application Scenarios Based on Available Data


Exploratory SAR Studies Requiring a 2-Methyl-Substituted Aziridine-1-carboxamide Scaffold

In medicinal chemistry campaigns exploring aziridine-containing alkylating agents, this compound may serve as a scaffold when the 2-methyl substituent is specifically required to probe steric effects on DNA alkylation or to introduce a chiral center for enantioselective reactivity studies. Selection over N-unsubstituted or N-alkyl analogs would be justified only if the 2-methyl group is mechanistically required by the experimental hypothesis [1]. No evidence of superior intrinsic activity exists.

Polymer Chemistry: Monomer Screening for Novel Polyamine Architectures

For polymer chemists investigating structure–property relationships in ring-opening polymerization of aziridine-1-carboxamides, this compound offers a distinct N,N-dimethyl carboxamide substitution pattern combined with a 2-methyl ring substituent. Procurement is appropriate only within a systematic monomer library screen where the influence of these substituents on polymer molecular weight, dispersity, and thermal properties is the explicit research question [2]. No pre-existing polymer data support its selection over N,N-diethyl or N,N-diphenyl analogs.

Computational Chemistry and Molecular Docking Validation Sets

The compound's small size, presence of a stereocenter, and well-defined SMILES string (CC1CN1C(=O)N(C)C) make it suitable as a validation molecule for conformational sampling algorithms, force field parameterization, or virtual screening benchmarking [3]. Its computed properties are fully characterized in PubChem, providing a reproducible computational reference point. Procurement for this purpose is driven by data completeness rather than biological performance.

Chemical Biology: Control Compound for Aziridine Reactivity Profiling

In chemoproteomic studies evaluating the reactivity and selectivity of aziridine-based covalent probes, this compound could serve as a minimalist warhead control, provided its reactivity toward model nucleophiles (e.g., glutathione, cysteine thiolate) is first characterized in-house. No published reactivity data exist; procurement is only justified if the laboratory commits to generating its own comparative ADME/Tox and selectivity data against structurally related aziridine-1-carboxamides.

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